1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known that the compound is a derivative of pipecolic acid , which is an important non-proteingenic amino acid that serves as a component or precursor of many microbial and plant secondary metabolites . The Boc group in 1-Boc-2-methylpipecolinic acid is a protecting group for amines , which suggests that it may play a role in preventing unwanted reactions during biochemical processes.
Biochemical Pathways
1-Boc-2-methylpipecolinic acid is related to pipecolic acid, which is involved in various microbial pathways . Pipecolic acid-derived moieties often play important roles in the biological activities of some pharmaceutically important compounds . .
Result of Action
Given its use in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Boc-2-methylpipecolinic acid. For example, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . .
Biochemical Analysis
Biochemical Properties
1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, such as proteases and peptidases, by forming stable complexes that prevent unwanted side reactions. The compound’s tert-butoxycarbonyl group provides steric hindrance, which enhances its stability and specificity in biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s tert-butoxycarbonyl group can form covalent bonds with amino acid residues in enzymes, leading to their inhibition or activation. This interaction can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical reactions without causing significant toxicity. At high doses, it can lead to adverse effects, such as enzyme inhibition, disrupted cellular metabolism, and potential toxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic intermediates. It can also affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The compound’s transport and distribution can influence its overall efficacy and impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXXVZMKUJADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655212 | |
Record name | 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746658-74-2 | |
Record name | 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=746658-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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